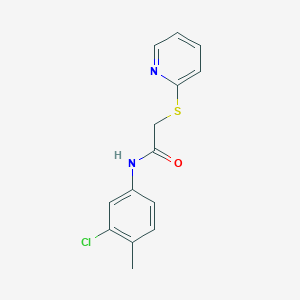

6-((1-(5-溴烟酰基)哌嗪-4-基)氧基)烟酸酰亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

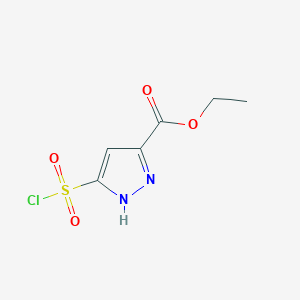

Piperidine derivatives, such as the one , are important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry . A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis

Piperidines play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The compound is an off-white solid . It is soluble . The molecular weight is 387.237, and the molecular formula is C17H15BrN4O2.科学研究应用

有机合成和绿色化学

研究表明,含氧含氮六元杂环在生物活性分子(包括药物和天然产物)中具有重要意义。Achmatowicz 重排反应 (AchR) 提供了一种从生物质衍生材料合成这些化合物可持续且绿色的方法,有助于有机合成和绿色化学的进步。这种方法能够生产完全官能化的六元杂环,包括吡喃和哌啶,在小分子药物和天然产物合成中具有应用 (Liang, Guo, & Tong, 2022)。

抗原生动物活性

在药物化学中的一个具体应用涉及合成与 6-((1-(5-溴烟酰基)哌啶-4-基)氧基)烟腈相关的化合物以获得抗原生动物活性。由相关烟腈合成的 6-[5-(4-氨基苯基)呋喃-2-基]烟酰胺对布氏锥虫和恶性疟原虫显示出显着的体外活性,一些化合物在锥虫病的体内小鼠模型中显示出治疗效果。这项研究突出了烟腈衍生物在开发治疗原生动物感染的新疗法中的潜力 (Ismail et al., 2003)。

合成途径和分子结构

烟腈衍生物的研究延伸到探索它们的分子结构和合成。例如,对烟腈衍生物的结构分析揭示了非平面分子排列和弱的分子内相互作用,有助于了解其物理和化学性质。此类见解对于设计和合成具有各种科学应用所需的特性的化合物至关重要 (Chantrapromma et al., 2009)。

支气管扩张特性

烟腈还因其支气管扩张特性而受到探索,特定化合物显示出比茶碱等标准治疗方法更显着的效力。这项研究为开发治疗呼吸系统疾病的新型治疗剂开辟了途径,说明了烟腈衍生物在医学科学中的多种潜力 (Soliman et al., 2017)。

作用机制

Target of Action

The primary target of 6-((1-(5-Bromonicotinoyl)piperidin-4-yl)oxy)nicotinonitrile is Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the inflammatory response by breaking down cyclic adenosine monophosphate (cAMP), a molecule that regulates inflammation .

Mode of Action

The compound binds to the catalytic domain of PDE4B2, where its oxygen-boron moiety chelates with the catalytic bimetallic center . This interaction overlaps with the phosphate in cAMP during the hydrolysis process and extends into the adenine pocket . This binding inhibits the activity of PDE4, leading to an increase in cAMP levels .

Biochemical Pathways

Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various proteins, leading to reduced production of pro-inflammatory cytokines . This includes tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IFN-γ, IL-4, IL-5, IL-13, and IL-22), which are associated with inflammatory responses and structural changes in the skin .

Pharmacokinetics

It is noted that the compound can penetrate the skin locally , suggesting it may have suitable absorption properties for topical application

Result of Action

The inhibition of PDE4 and subsequent increase in cAMP levels lead to a decrease in the production of pro-inflammatory cytokines . This results in reduced inflammation and potential therapeutic effects in conditions such as psoriasis and atopic dermatitis .

Action Environment

The environment can influence the action of this compound. For instance, the local penetration of the compound into the skin can be influenced by factors such as the condition of the skin and the formulation of the topical application . .

属性

IUPAC Name |

6-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O2/c18-14-7-13(10-20-11-14)17(23)22-5-3-15(4-6-22)24-16-2-1-12(8-19)9-21-16/h1-2,7,9-11,15H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWHMLBBGGKUOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((1-(5-Bromonicotinoyl)piperidin-4-yl)oxy)nicotinonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-chloropyridine-3-sulfonamido)phenyl]acetamide](/img/structure/B2776788.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2776793.png)

![2,4,6-trimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2776794.png)

![N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776799.png)

![3-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2776800.png)

![3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2776802.png)

![Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2776806.png)